molecular formula C13H13N3O5 B2673290 2-[(2H-indazol-3-yl)formamido]pentanedioic acid CAS No. 1231206-19-1

2-[(2H-indazol-3-yl)formamido]pentanedioic acid

Cat. No.: B2673290
CAS No.: 1231206-19-1
M. Wt: 291.263
InChI Key: UGXOBLDZJCZHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(2H-indazol-3-yl)formamido]pentanedioic acid typically involves the formation of the indazole ring followed by the introduction of the formamido and pentanedioic acid groups. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-[(2H-indazol-3-yl)formamido]pentanedioic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, reduced indazole derivatives, and substituted indazole compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[(2H-indazol-3-yl)formamido]pentanedioic acid include:

Compared to these compounds, this compound is unique due to its specific formamido and pentanedioic acid groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(1H-indazole-3-carbonylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-10(18)6-5-9(13(20)21)14-12(19)11-7-3-1-2-4-8(7)15-16-11/h1-4,9H,5-6H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOBLDZJCZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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